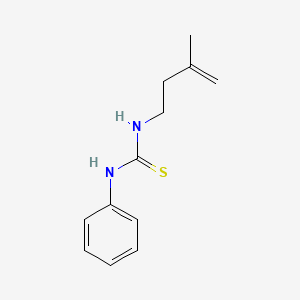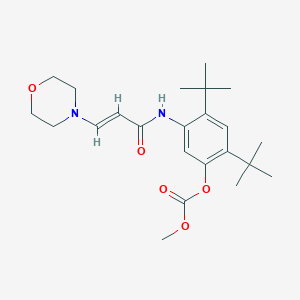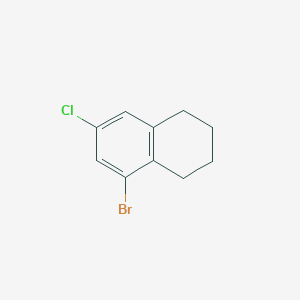![molecular formula C10H14O5 B13362899 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-3-methyl-4,11-dioxabicyclo[810]undecane-5,7-dione is a complex organic compound with the molecular formula C10H14O5 This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclo undecane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a diketone in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions of the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione involves its interaction with specific molecular targets. The hydroxyl group and the dioxabicyclo ring system play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione: Similar in structure but may have different substituents or functional groups.
Spiro[5.5]undecane derivatives: These compounds share a similar bicyclic framework but differ in the nature of the rings and substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H14O5 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione |
InChI |
InChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3 |
InChI-Schlüssel |
XYYINJYPZZOQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(O2)C(CC(=O)CC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)
![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)


